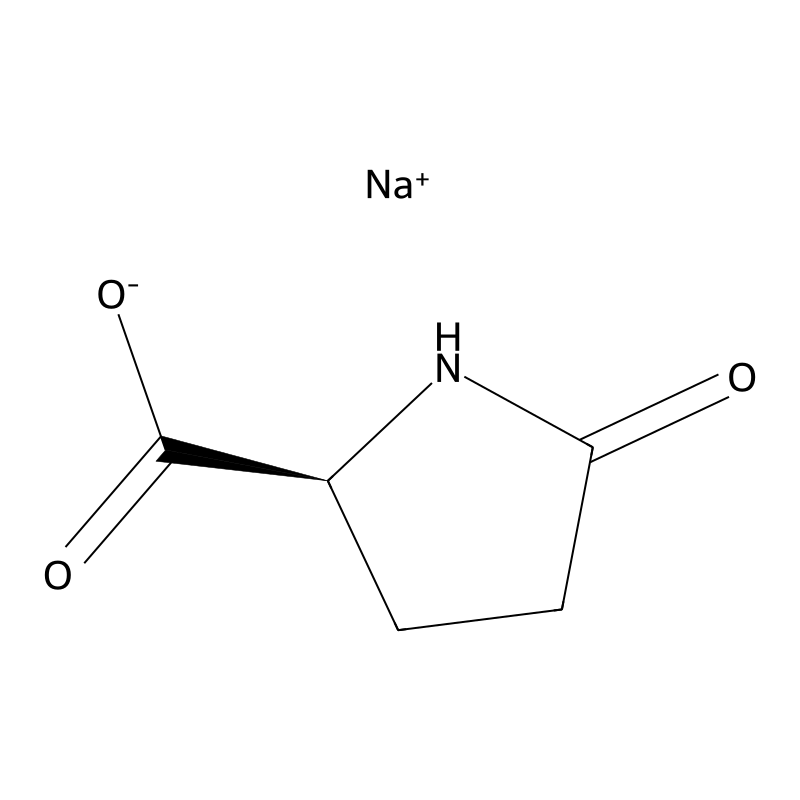Sodium L-pyroglutamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Biochemical Reagent:
Sodium L-pyroglutamate serves as a valuable biochemical reagent in various research settings. Its specific applications include:
- Enzyme studies: It can be used as a substrate for enzymes involved in glutamine metabolism, helping researchers understand their function and activity .
- Neurotransmitter research: It can be used as a control compound in studies investigating the effects of other neurotransmitters on specific brain receptors .
- Cell culture studies: It can be used as a supplement in cell culture media to support cell growth and viability .
Organic Synthesis:
Sodium L-pyroglutamate can be employed in organic synthesis as a starting material for the preparation of various other molecules. These molecules may serve as:
- Building blocks for the synthesis of more complex molecules, including drugs and other pharmaceutical compounds .
- Chemical probes for studying specific biological processes or pathways .
Research on its own properties:
Limited research has been conducted on the properties of sodium L-pyroglutamate itself. Some studies have investigated its potential effects on:
- Biological systems: These studies aim to understand its potential interactions with specific biological molecules or pathways, but the research is still in its early stages .
- Environmental fate: This research focuses on understanding how the compound behaves in the environment, such as its degradation rate and potential impact on various ecosystems .
Sodium L-pyroglutamate is the sodium salt of L-pyroglutamic acid, a cyclic derivative of the amino acid glutamic acid. It is characterized by the cyclization of the amino group of glutamic acid, resulting in a lactam structure. This compound is recognized for its role in various biological processes and is commonly utilized in cosmetic formulations due to its humectant properties, which help retain moisture in skin and hair products .
Humectant
The primary mechanism of action of NaL-PCA in scientific research relates to its ability to attract and bind water molecules. This hygroscopic property makes it a valuable ingredient in cosmetics and personal care products as a humectant, helping to retain moisture in the skin and hair [].
Potential Biological Functions
L-pyroglutamic acid, the parent molecule of NaL-PCA, has been implicated in various biological processes, including neurotransmission and cellular signaling []. However, the specific mechanisms of action of NaL-PCA within biological systems require further investigation.
Sodium L-pyroglutamate exhibits notable biological activities. It has been identified as a ligand for sour taste receptors, specifically hPKD2L1, indicating its role in taste perception . Furthermore, it is involved in the metabolism of glutathione and may act as a modulator of neurotransmitter activity in the brain, particularly influencing glutamate signaling pathways. Elevated levels of pyroglutamic acid have been associated with certain metabolic disorders and conditions such as Alzheimer's disease .
The synthesis of sodium L-pyroglutamate can be achieved through various methods:
- Chemical Synthesis: This involves heating glutamic acid under specific conditions to promote cyclization and subsequent neutralization with sodium hydroxide to form the sodium salt.
- Enzymatic Synthesis: Enzymes such as γ-glutamyl cyclotransferase can catalyze the formation of pyroglutamic acid from glutathione, followed by conversion to its sodium salt.
- Extraction from Natural Sources: Sodium L-pyroglutamate can also be isolated from biological materials where it naturally occurs, although this method is less common due to efficiency concerns .
Sodium L-pyroglutamate has diverse applications across various fields:
- Cosmetics: It is widely used as a moisturizing agent in skin and hair care products due to its ability to attract and retain water.
- Nutraceuticals: As a dietary supplement, it is marketed for cognitive enhancement and neuroprotection.
- Pharmaceuticals: Its biochemical properties make it a candidate for research in drug development, particularly for conditions related to neurotransmitter imbalances .
Research has demonstrated that sodium L-pyroglutamate interacts with specific receptors in the human body. Notably, studies have shown its binding affinity to sour taste receptors (hPKD2L1) through electrophysiological experiments, revealing its potential role as an agonist that activates these receptors in a concentration-dependent manner . This interaction highlights its significance beyond mere nutritional value, suggesting implications for sensory perception.
Several compounds share structural similarities with sodium L-pyroglutamate, each possessing unique properties:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| L-Pyroglutamic Acid | Amino Acid Derivative | Precursor to sodium salt; involved in metabolic processes. |
| Glutamic Acid | Amino Acid | Precursor to pyroglutamic acid; key neurotransmitter. |
| N-Acetyl-L-glutamine | Acetylated Amino Acid | Used for neuroprotection; enhances cognitive function. |
| Magnesium Pidolate | Mineral Salt | Used in supplements; exhibits similar biochemical properties. |
Sodium L-pyroglutamate is unique due to its specific cyclic structure and its role as a sodium salt, which enhances its solubility and applicability in various formulations compared to other compounds listed above .








